molecular formula C9H21ClN2O2 B6313472 N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride CAS No. 202207-84-9

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride

Cat. No.: B6313472
CAS No.: 202207-84-9
M. Wt: 224.73 g/mol
InChI Key: NLEJCWJVACWQES-UHFFFAOYSA-N
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Description

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride is a protected ethylenediamine derivative characterized by a tert-butyloxycarbonyl (Boc) group and dimethyl substituents on the nitrogen atoms. The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in organic synthesis, particularly in peptide chemistry and medicinal chemistry. The dimethyl groups enhance steric hindrance, influencing reactivity and selectivity in coupling reactions. The hydrochloride salt form improves stability and solubility in polar solvents, making it suitable for controlled reactions in acidic environments.

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11(5)7-6-10-4;/h10H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEJCWJVACWQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of N1-BOC 1,2-dimethyl-ethylenediamine, HCl is also not well-studied. As a derivative of ethylenediamine, it may interact with biological molecules through its amine groups. The BOC group (tert-butyloxycarbonyl) is a common protecting group in organic synthesis, particularly in the synthesis of peptides. It could be speculated that the BOC group in this compound might be removed under certain conditions, allowing the ethylenediamine moiety to interact with its targets.

Pharmacokinetics

It is known that the compound is soluble in methanol and chloroform, and slightly miscible with water This suggests that the compound might have good bioavailability

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c. This suggests that the compound might be sensitive to oxygen and temperature.

Biological Activity

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride, commonly referred to as Boc-DMED·HCl, is a compound that has gained attention in organic chemistry due to its unique structure and potential applications. It is classified under carbamates and features a tert-butyloxycarbonyl (Boc) protecting group attached to a dimethylated ethylenediamine backbone. The molecular formula for this compound is C₉H₂₁ClN₂O₂, with a molar mass of approximately 188.27 g/mol .

Boc-DMED·HCl exists as a hydrochloride salt, which enhances its stability and solubility in aqueous environments. The presence of the Boc group allows for selective reactions, particularly in peptide synthesis and other organic transformations. The compound can undergo hydrolysis in acidic conditions, releasing the dimethylated ethylenediamine component, which may play a role in various biological activities .

PropertyValue
Molecular FormulaC₉H₂₁ClN₂O₂
Molar Mass188.27 g/mol
CAS Number202207-84-9
Chemical StructureStructure

Potential Applications

  • Peptide Synthesis : The Boc protecting group is widely used in peptide synthesis to protect amine functionalities during chemical reactions.
  • Drug Development : Given its unique structure, Boc-DMED·HCl may serve as a scaffold for developing novel therapeutic agents.
  • Biochemical Research : Its properties may allow for use in various biochemical assays or as intermediates in synthesizing more complex molecules.

Case Studies and Research Findings

While specific case studies focusing solely on Boc-DMED·HCl are scarce, related compounds have been studied extensively. For instance, similar dimethylated ethylenediamines have shown promise in inhibiting certain biological pathways or acting as enzyme inhibitors. Research indicates that compounds with similar structures can interact with enzymes through competitive inhibition mechanisms .

Toxicology and Safety

The safety profile of Boc-DMED·HCl has not been fully established due to the limited research available. However, general precautions should be taken when handling this compound as it is classified under hazardous materials with potential irritant properties .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₂₁ClN₂O₂
  • Molar Mass : Approximately 188.27 g/mol
  • CAS Number : 202207-84-9
  • Chemical Structure : The compound features two amine groups that can participate in various chemical reactions, notably hydrolysis under acidic conditions, which can release the dimethylated ethylenediamine component .

Organic Synthesis

Boc-DMED·HCl is primarily utilized as a protecting group in organic synthesis. Protecting groups are essential in multi-step syntheses to prevent unwanted reactions at specific functional sites. The Boc group is particularly useful due to its stability under basic conditions and ease of removal under acidic conditions.

Synthesis Route

The synthesis of Boc-DMED·HCl typically involves:

  • Protection of the amines in N,N'-dimethylethylenediamine using tert-butyloxycarbonyl chloride.
  • The resulting compound can undergo further modifications or be used as an intermediate in the synthesis of more complex molecules .

Research Applications

Boc-DMED·HCl has potential applications in research settings, particularly in:

  • Biochemical Studies : Investigating the interactions of dimethylated ethylenediamine derivatives with biological systems.
  • Material Science : Exploring its use as a building block for creating novel materials with specific properties due to its unique structure.

Future Directions and Research Needs

Despite its promising applications, there is a noted lack of extensive research specifically documenting the interactions and pharmacokinetics of Boc-DMED·HCl. Future studies should focus on:

  • Elucidating the biological mechanisms and interactions of this compound.
  • Exploring its potential therapeutic applications and safety profiles.
  • Investigating its utility in developing new synthetic methodologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other ethylenediamine derivatives, differing primarily in protective groups and substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents Applications
N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride C₁₀H₂₂ClN₃O₂ ~247.75 (estimated) Not provided Boc, dimethyl, HCl Peptide synthesis intermediates
(1R,2R)-N,N′-Di-p-tosyl-1,2-diphenyl-1,2-ethylenediamine C₂₈H₂₈N₂O₄S₂ 520.66 49213-58 Tosyl, diphenyl Chiral ligands in asymmetric catalysis
N,N-Diethylmonoethanolamine C₆H₁₅NO 117.19 5842–07–9 Diethyl, hydroxyl Corrosion inhibitors, surfactant synthesis
2-(Diisopropylamino)ethanethiol hydrochloride C₈H₂₀ClNS 197.77 4261–68–1 Diisopropyl, thiol, HCl Chelating agents, organometallic synthesis

Key Differences and Implications

Protective Groups :

  • The Boc group in the target compound offers acid-labile protection, contrasting with the tosyl group in ’s compound, which requires stronger conditions (e.g., HBr/AcOH) for removal . This makes the Boc-protected derivative more suitable for stepwise synthesis in sensitive reactions.
  • The dimethyl substituents in the target compound reduce nucleophilicity compared to the diethyl or diisopropyl groups in ’s amines, which exhibit higher steric bulk and altered reactivity in alkylation or acylation reactions .

Solubility and Stability: The hydrochloride salt form enhances water solubility relative to neutral analogs like the tosyl-diphenyl derivative, which is highly lipophilic due to aromatic and sulfonyl groups . Compared to ethanolamine derivatives (e.g., N,N-Diethylmonoethanolamine), the target compound’s Boc and dimethyl groups reduce hygroscopicity, improving shelf stability .

Synthetic Utility :

  • The tosyl-diphenyl ethylenediamine () is primarily used in asymmetric catalysis due to its rigid chiral framework , whereas the Boc-dimethyl variant is tailored for sequential deprotection in peptide elongation.
  • Thiol-containing analogs () excel in metal coordination, whereas the target compound’s dimethylamine groups favor protonation-dependent reactivity in pH-sensitive reactions .

Research Findings and Trends

  • Catalytic Applications : Tosyl-protected ethylenediamines (e.g., ) achieve >90% enantiomeric excess in asymmetric hydrogenation, whereas Boc-dimethyl derivatives are less explored in catalysis but show promise in templated synthesis .
  • Thermal Stability : Boc-protected amines decompose at ~150°C, whereas tosyl derivatives withstand temperatures >200°C, reflecting the robustness of sulfonyl groups .

Preparation Methods

Boc Protection Strategies

The t-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Phase-transfer catalysis (e.g., aqueous NaOH/dichloromethane with tetrabutylammonium bromide) enables selective mono-protection of ethylenediamine. For example, Boc₂O (1.05 eq) reacts with ethylenediamine in a biphasic system, yielding Boc-NH-CH₂-CH₂-NH₂ with >80% selectivity. Excess Boc₂O must be avoided to prevent bis-protection.

N-Methylation Techniques

Methylation of primary amines is achieved via:

  • Alkylation : Methyl iodide (2.2 eq) with K₂CO₃ in DMF at 60°C for 12 hours.

  • Reductive Amination : Formaldehyde (1.1 eq) and NaBH₄ in methanol at 0°C.
    Secondary amines, however, require harsher conditions (e.g., methyl triflate in acetonitrile at 80°C).

Synthetic Routes to Boc-N,N'-Dimethylethylenediamine

Route 1: Sequential Boc Protection and Methylation

  • Mono-Boc Protection :
    Ethylenediamine (1 eq) is treated with Boc₂O (1.05 eq) in dichloromethane/water (1:1) with NaOH (2 eq) at 25°C for 6 hours. The organic layer is concentrated to yield Boc-NH-CH₂-CH₂-NH₂ (78% yield).

  • Primary Amine Methylation :
    Boc-NH-CH₂-CH₂-NH₂ reacts with methyl iodide (2.2 eq) and K₂CO₃ (3 eq) in DMF at 60°C for 12 hours. Workup with ethyl acetate/water affords Boc-NH-CH₂-CH₂-NH(CH₃) (65% yield).

  • Secondary Amine Methylation :
    The intermediate is treated with methyl triflate (1.5 eq) in acetonitrile at 80°C for 24 hours. After neutralization, Boc-N(CH₃)-CH₂-CH₂-NH(CH₃) is isolated (58% yield).

Challenges : Over-alkylation at the primary amine and Boc group stability under acidic conditions necessitate careful stoichiometric control.

Route 2: High-Pressure Alkylation of Chloroethylamine

Adapting CN103012156A, N,N'-dimethylethylenediamine is synthesized via:

  • Reaction of 2-Chloroethylamine Hydrochloride with Dimethylamine :
    2-Chloroethylamine hydrochloride (1 eq), dimethylamine (8 eq), and sodium methoxide (1.1 eq) in methanol are heated at 150°C under 1.2 MPa for 6 hours. N,N'-Dimethylethylenediamine is obtained in 72% yield after distillation.

  • Boc Protection :
    N,N'-Dimethylethylenediamine (1 eq) reacts with Boc₂O (1 eq) in dichloromethane with DMAP (0.1 eq) at 25°C for 24 hours. Boc-N(CH₃)-CH₂-CH₂-NH(CH₃) is isolated (68% yield).

Advantages : This route avoids selectivity issues but requires specialized high-pressure equipment.

Hydrochloride Salt Formation

The Boc-protected diamine is treated with HCl (4 M in dioxane, 1.2 eq) at 25°C for 12 hours. The hydrochloride salt precipitates and is filtered (89% yield). Crucially, Boc remains intact under these conditions, as confirmed by ¹H NMR.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.25 (s, 6H, N-CH₃), 3.35 (m, 4H, CH₂), 5.10 (br, 1H, NH).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (N-H bend).

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)Key Reference
Sequential Alkylation5895
High-Pressure Synthesis7297
Reductive Amination6593

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride, and how is its purity validated?

  • Methodology : The synthesis typically involves protecting the primary amine of ethylenediamine with a Boc (tert-butyloxycarbonyl) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by N-methylation using methylating agents like methyl iodide. The hydrochloride salt is formed by treating the free base with HCl.
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Boc-protected structure and methylation pattern. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. Infrared (IR) spectroscopy can confirm the presence of the carbamate carbonyl group (C=O stretch at ~1680–1720 cm⁻¹) .

Q. How does the Boc group enhance selectivity in peptide synthesis applications?

  • The Boc group acts as a temporary protecting agent for primary amines, enabling selective modification of secondary amines or other functional groups in a peptide chain. Its removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) preserves acid-labile bonds, making it ideal for stepwise peptide elongation. This contrasts with more stable groups like Fmoc, which require basic conditions for deprotection .

Q. What analytical techniques are essential for monitoring Boc deprotection kinetics?

  • High-performance liquid chromatography (HPLC) with UV detection tracks the disappearance of the Boc-protected intermediate. Quantitative ¹H NMR can monitor the release of tert-butanol (a byproduct of Boc cleavage) in real time. pH-stat titration is also useful for tracking acid consumption during deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in optical rotation data for chiral derivatives of this compound?

  • Discrepancies in optical rotation (e.g., conflicting [α]D values) may arise from impurities, solvent effects, or enantiomeric excess (ee) variability. Solutions include:

  • Enantiomeric purity analysis : Use chiral HPLC or capillary electrophoresis to quantify ee.
  • X-ray crystallography : Determine absolute configuration unambiguously.
  • Control experiments : Standardize solvent, temperature, and concentration during polarimetry .

Q. What strategies optimize the compound’s stability under catalytic conditions (e.g., as a ligand in metal complexes)?

  • Stability in catalysis depends on ligand chelation strength and resistance to oxidation. Strategies include:

  • Steric shielding : Introduce bulky substituents on the ethylenediamine backbone to prevent ligand dissociation.
  • Redox stabilization : Use coordinating counterions (e.g., chloride) to stabilize metal centers.
  • In situ monitoring : Employ techniques like X-ray absorption spectroscopy (XAS) or cyclic voltammetry to assess ligand integrity during catalysis .

Q. How can the compound’s carbamate linker be leveraged in bioanalytical probes?

  • The carbamate group serves as a self-immolative linker in fluorescent probes. Upon enzymatic cleavage (e.g., esterase activity), the carbamate undergoes 1,6-elimination, releasing a fluorophore. Key design considerations:

  • Probe activation : Ensure specificity by tuning the enzyme-recognition moiety (e.g., MAO-A inhibitors for neurological probes).
  • Linker stability : Optimize the carbamate’s hydrolytic resistance using electron-withdrawing groups or steric hindrance .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Density functional theory (DFT) calculations model reaction pathways, such as the nucleophilic attack of the secondary amine on alkyl halides. Key parameters:

  • Charge distribution : Natural bond orbital (NBO) analysis identifies nucleophilic sites.
  • Transition-state optimization : Locate energy barriers for competing pathways (e.g., SN2 vs. SN1).
  • Solvent effects : Include implicit solvent models (e.g., PCM) to account for polarity .

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